2,6-二甲基喹啉-4-胺

描述

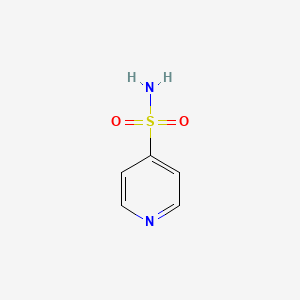

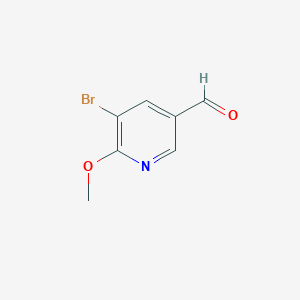

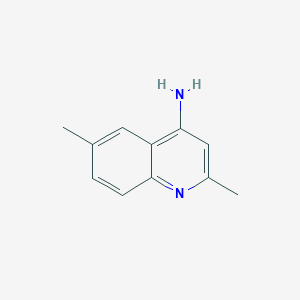

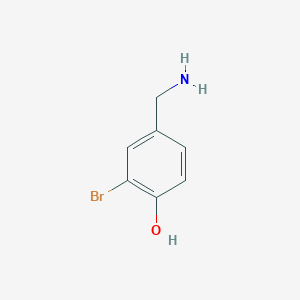

The compound 2,6-Dimethylquinolin-4-amine is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2,6-Dimethylquinolin-4-amine, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of 2,6-Dimethylquinolin-4-amine.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates such as haloquinolines. For example, a general synthesis approach for 4-substituted quinolines has been developed, which starts from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. This intermediate can be converted into 4-chloro- or 4-bromoquinoline, followed by the introduction of various substituents late in the synthetic sequence . Although this paper does not specifically mention 2,6-Dimethylquinolin-4-amine, similar methodologies could potentially be applied to its synthesis.

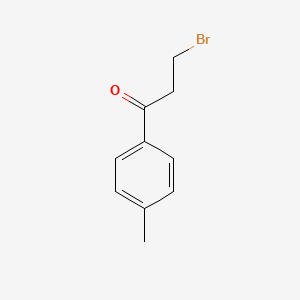

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was confirmed by X-ray crystallography, indicating that the dihydropyridine and cyclohexene rings adopt sofa conformations . This information suggests that the molecular structure of 2,6-Dimethylquinolin-4-amine would also exhibit a planar aromatic system with potential substituents affecting its conformation.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitutions that introduce different functional groups. The papers provided do not detail specific reactions for 2,6-Dimethylquinolin-4-amine, but they do describe the introduction of substituents such as alkyl, alkoxy, halo, cyano, and others into the quinoline core . These reactions are typically guided by the electronic and steric properties of the substituents and the reactive sites on the quinoline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2,6-Dimethylquinolin-4-amine, was found to be a potent apoptosis inducer with excellent blood-brain barrier penetration, suggesting that it has favorable pharmacokinetic properties . These properties are crucial for the development of anticancer agents. While the exact properties of 2,6-Dimethylquinolin-4-amine are not provided, it can be inferred that its physical and chemical properties would be influenced by the presence of the dimethyl groups and the amine functionality.

科学研究应用

荧光探针和分析应用

2,6-二甲基喹啉-4-胺衍生物已被用作有效的荧光探针。Cao et al. (2003)的研究开发了一种使用2,6-二甲基喹啉-4-胺衍生物的衍生物进行脂肪胺测定的荧光光度法。该方法已应用于分析水样品,展示了其在环境监测和分析化学中的实用性。

抗癌研究

在抗癌研究中,某些2,6-二甲基喹啉-4-胺衍生物显示出有希望的结果。Sirisoma et al. (2009)确定N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺为一种有效的凋亡诱导剂和有前途的抗癌药物,特别在乳腺癌和其他癌症模型中表现出良好效果。

喹啉的合成

2,6-二甲基喹啉-4-胺在喹啉的合成中发挥作用,这是药物化学中的一个重要类化合物。Dauphinee and Forrest (1978)在Doebner-Miller合成2,6-二甲基喹啉中分离出2,6-二甲基-1,2-二氢喹啉作为中间体。

代谢产物分析

对于代谢产物分析,使用2,6-二甲基喹啉-4-胺衍生物对生物样品中含胺代谢产物进行衍生化和定量,如Boughton et al. (2011)所示。这种应用对于理解代谢途径和疾病机制至关重要。

有机合成

2,6-二甲基喹啉-4-胺衍生物在有机合成中被用于CH胺化过程,特别是在Zhang et al. (2018)的研究中展示了其在铑(III)催化的CH胺化中的实用性,突显了其在创造复杂有机分子中的作用。

神经学研究

在神经学领域,Niwa et al. (1991)在帕金森病和正常人类大脑中发现了与2,6-二甲基喹啉-4-胺相关的新型内源胺。这一发现对于理解帕金森病涉及的生化途径至关重要。

安全和危害

The safety data sheet for a similar compound, 2,6-Dimethylaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

2,6-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIFPURWTSVNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497034 | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylquinolin-4-amine | |

CAS RN |

342618-57-9 | |

| Record name | 2,6-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342618-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)